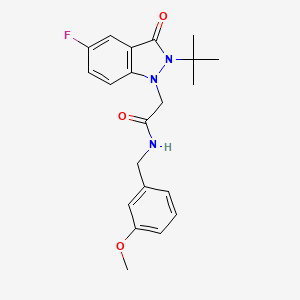

2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide

Description

This compound features a 2,3-dihydro-1H-indazol-3-one core substituted with a tert-butyl group at the 2-position and a fluorine atom at the 5-position. The indazolone moiety is linked via an acetamide bridge to a 3-methoxybenzyl group. The tert-butyl substituent likely enhances metabolic stability by steric shielding, while the fluorine atom may modulate electronic properties and binding affinity. Structural characterization of such compounds often employs X-ray crystallography, facilitated by programs like SHELX .

Properties

IUPAC Name |

2-(2-tert-butyl-5-fluoro-3-oxoindazol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3/c1-21(2,3)25-20(27)17-11-15(22)8-9-18(17)24(25)13-19(26)23-12-14-6-5-7-16(10-14)28-4/h5-11H,12-13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWVOUMQJDUPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=C(N1CC(=O)NCC3=CC(=CC=C3)OC)C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide typically involves several steps:

Formation of the indazole core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Introduction of the tert-butyl and fluoro groups: The tert-butyl group can be introduced via alkylation reactions, while the fluoro group can be added through electrophilic fluorination.

Attachment of the acetamide moiety: The acetamide group can be introduced through acylation reactions using acyl chlorides or anhydrides.

N-(3-methoxybenzyl) substitution: The final step involves the substitution of the acetamide nitrogen with the 3-methoxybenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen and the fluoro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indazole derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related molecules, emphasizing key substituents and their hypothesized roles:

Key Observations:

- Core Heterocycles: The indazolone core in the target compound contrasts with thiazolidinone () and triazine () cores. Indazolones are associated with kinase inhibition, while thiazolidinones often exhibit antimicrobial activity .

- Substituent Impact: tert-butyl vs. smaller alkyl groups: The tert-butyl group in the target compound may confer greater metabolic stability compared to the isopropyl group in the triazine analogue (). Fluorine vs. other halogens: The 5-fluoro substituent in the target compound likely enhances binding affinity through electronegative effects, whereas the 4-fluorobenzyl group in ’s compound may influence solubility. Methoxybenzyl vs.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The acetamide linker in the target compound can participate in hydrogen bonding, a critical factor in molecular recognition. Similar compounds with thioxo groups () may exhibit stronger hydrogen-bonding networks due to sulfur’s polarizability .

- Crystallography : SHELX-based refinements () reveal that tert-butyl groups often induce specific packing patterns in crystals, reducing lattice energy and improving solubility compared to linear alkyl chains.

Biological Activity

The compound 2-(2-(tert-butyl)-5-fluoro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(3-methoxybenzyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

- IUPAC Name : this compound

- CAS Number : 1251552-33-6

- Molecular Formula : C21H24FN3O3

- Molecular Weight : 385.4 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds with indazole structures often exhibit antitumor properties. For instance, derivatives similar to this compound have shown inhibition against various cancer cell lines, including those associated with breast and lung cancers. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various derivatives have been assessed, revealing selective activity against certain pathogens.

Anti-inflammatory Effects

Compounds structurally related to this indazole derivative have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the tert-butyl group or the methoxybenzyl moiety can significantly affect the potency and selectivity of the compound.

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased lipophilicity and potential receptor binding affinity |

| Variation in methoxy group position | Altered binding interactions and selectivity towards specific targets |

Case Studies

-

Antitumor Efficacy in Cell Lines

- A study evaluated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 cells.

-

Antimicrobial Screening

- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anti-inflammatory Activity

- In a model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the indazole core followed by functionalization of the acetamide moiety. Key steps include:

- Condensation reactions for indazole ring formation under controlled pH and temperature (e.g., using acetic acid reflux) .

- Coupling reactions (e.g., amide bond formation) between the indazole derivative and 3-methoxybenzylamine, often requiring catalysts like DCC (dicyclohexylcarbodiimide) or HATU .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while non-polar solvents improve crystallization .

Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking intermediates. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) validate final purity .

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the tert-butyl and fluorophenyl spatial arrangement .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxybenzyl CH at δ 4.4–4.6 ppm) and confirm regioselectivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHFNO) and detects isotopic patterns .

- HPLC with UV/Vis detection : Quantifies purity (>95%) and identifies degradation products under stress conditions .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict activation energies for indazole ring closure .

- Reaction path search algorithms : Identify low-energy pathways for amide coupling, reducing side-product formation .

- Machine learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Dose-response reevaluation : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Assay standardization : Replicate studies under consistent conditions (e.g., cell line viability assays using MTT vs. resazurin, controlling for DMSO solvent effects) .

- Off-target profiling : Use kinase/GPCR panels to rule out unintended interactions that may skew bioactivity interpretations .

Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies?

Answer:

- Scaffold diversification : Synthesize analogs with modifications to the tert-butyl group (e.g., isopropyl, cyclopropyl) and fluoro position (e.g., chloro, bromo) .

- Pharmacophore mapping : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate substituent effects with target binding (e.g., kinase inhibition) .

- Free-Wilson analysis : Quantify contributions of specific functional groups to activity using regression models .

Basic: How can researchers assess compound stability under varying storage and experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72-hour intervals .

- Light sensitivity testing : Expose to UV (254 nm) and visible light, comparing NMR spectra pre/post exposure to detect photodegradation .

Advanced: What computational approaches model the compound’s interaction with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., PI3Kγ) over 100 ns trajectories to assess binding mode stability .

- MM-PBSA calculations : Estimate binding free energies to prioritize targets for wet-lab validation .

- ADMET prediction : Use tools like SwissADME to forecast metabolic liabilities (e.g., CYP450 interactions) .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Answer:

- Liver microsome assays : Incubate with human/rat microsomes, quantifying parent compound depletion via LC-MS/MS .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify enzyme inhibition risks .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to assess covalent adduct formation .

Basic: What strategies mitigate solubility challenges in in vitro assays?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and control release .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 5–6) if the compound exhibits pH-dependent solubility .

Advanced: How can researchers investigate synergistic effects with other therapeutics?

Answer:

- Combinatorial screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices against bacterial/fungal pathogens .

- Transcriptomic profiling : RNA-seq of treated cells to identify pathways co-regulated with known drugs (e.g., mTOR inhibitors) .

- In vivo synergy models : Test in xenograft mice using subtherapeutic doses of the compound + cisplatin/doxorubicin to evaluate tumor growth suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.